4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one
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Overview
Description
4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, hydroxy, and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one typically involves multiple steps, including the formation of the core structure followed by the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the core azulene structure through cyclization reactions.
Functional Group Introduction: Addition of acetyloxy and hydroxy groups through esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification Techniques: Application of purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Use of catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influence on gene expression and regulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Acetyloxy)decahydro-6a-hydroxy-8a-methyl-3,6-bis(methylene)oxireno(2,3)azuleno(4,5-b)furan-2(3H)-one: Similar in structure but with different functional groups.
Decahydroazulenes: Compounds with a similar core structure but lacking specific functional groups.
Oxirenoazulenes: Compounds with an oxirene ring fused to an azulene structure.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
33204-40-9 |
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Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
[(1R,2S,6R,7S,12R,14S)-10-hydroxy-14-methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] acetate |
InChI |
InChI=1S/C17H20O6/c1-7-5-10(21-9(3)18)12-8(2)15(19)22-13(12)14-16(4)11(23-16)6-17(7,14)20/h10-14,20H,1-2,5-6H2,3-4H3/t10-,11+,12+,13-,14-,16+,17?/m0/s1 |
InChI Key |
HTHUXYNZHYFQJD-OHGBUMQFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=C)C2(C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]1C(=C)C(=O)O4)(O3)C)O |
Canonical SMILES |
CC(=O)OC1CC(=C)C2(CC3C(C2C4C1C(=C)C(=O)O4)(O3)C)O |
Origin of Product |
United States |
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